Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate
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Overview
Description
Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3-chloropyrazin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate typically involves the esterification of [4-(3-chloropyrazin-2-yl)phenyl]acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: [4-(3-chloropyrazin-2-yl)phenyl]acetic acid.
Reduction: [4-(3-chloropyrazin-2-yl)phenyl]methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl [4-(3-bromopyrazin-2-yl)phenyl]acetate: Similar structure with a bromine atom instead of chlorine.
Methyl [4-(3-fluoropyrazin-2-yl)phenyl]acetate: Similar structure with a fluorine atom instead of chlorine.
Methyl [4-(3-iodopyrazin-2-yl)phenyl]acetate: Similar structure with an iodine atom instead of chlorine.
Uniqueness
Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H11ClN2O2 |
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Molecular Weight |
262.69 g/mol |
IUPAC Name |
methyl 2-[4-(3-chloropyrazin-2-yl)phenyl]acetate |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11(17)8-9-2-4-10(5-3-9)12-13(14)16-7-6-15-12/h2-7H,8H2,1H3 |
InChI Key |
IIMKGDYRCXYMQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=NC=CN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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